5-Styrylresorcinol
Overview
Description
5-Styrylresorcinol is a natural product found in Pentarhizidium orientale, Pinus mugo, and other organisms with data available.
Scientific Research Applications
Antifungal Properties
5-Styrylresorcinol and its derivatives demonstrate significant antifungal properties. A study isolated 5-(8′Z-heptadecenyl)resorcinol from etiolated rice seedlings, showing effectiveness against the rice blast fungus, Pyricularia oryzae. This compound was found to be produced after germination, reaching a concentration of 50 μg g−1 fresh weight on day 6 (Suzuki et al., 1996).
Anticancer Potential
5-Styrylresorcinol derivatives, such as styryl-lactones, exhibit potential anticancer properties. A review focusing on Goniothalamin, a naturally occurring styryl-lactone, highlights its antiproliferative activity against cancer cells, primarily through the induction of apoptosis in target cells (Seyed et al., 2014). Additionally, 5-acetyl goniothalamin, derived from Goniothalamus marcanii, has shown promising anticancer effects against breast cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation (Boonmuen et al., 2016).
Antibacterial and Antileishmanial Activities
5-Alkylresorcinols isolated from the mushroom Merulius incarnatus exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds have also shown activity against leishmania, suggesting their potential as therapeutic agents against bacterial and parasitic infections (Jin & Zjawiony, 2006).
Antioxidant Effects
Alkylresorcinols, such as 5-n-pentadecylresorcinol, have been studied for their antioxidant properties. However, they exhibit low hydrogen donation and peroxyl radical-scavenging potency, making them less effective as antioxidants compared to compounds like α-tocopherol (Kamal-Eldin et al., 2001).
Optical Mapping in Blood-Perfused Myocardium
Styryl dyes, closely related to 5-Styrylresorcinol, have been developed for optical mapping in blood-perfused myocardium. These dyes are optimized for deeper tissue probing and provide high voltage sensitivity and slower internalization rates, useful in cardiac research (Matiukas et al., 2007).
properties
Product Name |
5-Styrylresorcinol |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-(2-phenylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H |
InChI Key |
YCVPRTHEGLPYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
synonyms |
3,5-dihydroxystilbene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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